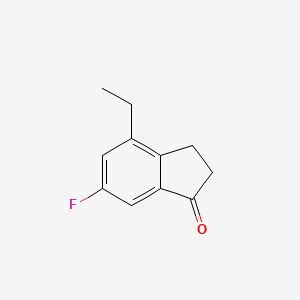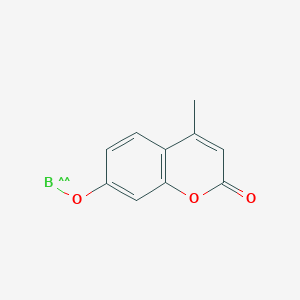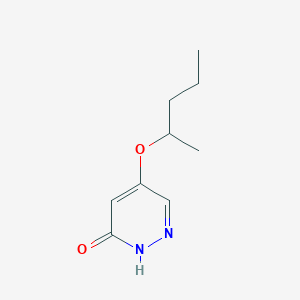
3-Chloro-1-methyl-1H-indazol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-methyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This specific compound features a chlorine atom at the third position, a methyl group at the first position, and a hydroxyl group at the sixth position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-indazol-6-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-chloro-4-methylphenylhydrazine, the compound can be synthesized through a series of reactions including cyclization, chlorination, and hydroxylation.
Cyclization: The precursor 2-chloro-4-methylphenylhydrazine undergoes cyclization in the presence of a suitable catalyst such as copper(II) acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere to form the indazole core.
Chlorination: The resulting indazole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the third position.
Hydroxylation: Finally, the hydroxyl group is introduced at the sixth position through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
3-Chloro-1-methyl-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the hydroxyl group.
Substitution: The chlorine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar solvents.
Major Products
Oxidation: Formation of 3-chloro-1-methyl-1H-indazol-6-one.
Reduction: Formation of 1-methyl-1H-indazol-6-ol.
Substitution: Formation of 3-substituted-1-methyl-1H-indazol-6-ol derivatives.
科学研究应用
3-Chloro-1-methyl-1H-indazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Chloro-1-methyl-1H-indazol-6-ol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
1-Methyl-1H-indazol-6-ol: Lacks the chlorine atom at the third position.
3-Bromo-1-methyl-1H-indazol-6-ol: Contains a bromine atom instead of chlorine.
3-Chloro-1H-indazol-6-ol: Lacks the methyl group at the first position.
Uniqueness
3-Chloro-1-methyl-1H-indazol-6-ol is unique due to the specific combination of substituents (chlorine, methyl, and hydroxyl groups) on the indazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC 名称 |
3-chloro-1-methylindazol-6-ol |
InChI |
InChI=1S/C8H7ClN2O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3 |
InChI 键 |
ZIQHTDUZSXRJJX-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)O)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol](/img/structure/B11909639.png)



![6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909660.png)

![Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)

